![molecular formula C20H18O8S B2370260 Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate CAS No. 848752-24-9](/img/structure/B2370260.png)
Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate
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Overview
Description
This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The compound has a sulfonyloxy group attached to the chromen ring and an ethoxybenzoate group attached to the chromen ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds are often synthesized through reactions involving coumarin derivatives . For example, new coumarin derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a chromen ring, which is a fused two-ring system, with a sulfonyloxy group and an ethoxybenzoate group attached .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate is utilized in the synthesis of complex organic compounds. For example, it is used in the synthesis of novel [1,2,3]Triazolo[1,5-a]quinoline derivatives, indicating its role in heterocyclic chemistry (Pokhodylo & Obushak, 2019).
Chemical Modification and Derivative Formation 2. This compound has been used as a precursor in the preparation of carboxylic acid functionalized poly(ethylene glycol), demonstrating its versatility in polymer chemistry (Sedlák, Drabina, Svobodová & Hanusek, 2008).
- Research also includes the study of its sulfinyl derivatives and C-S bond fission properties, which are significant in organic synthesis and mechanistic studies (El-Bardan, 1992).
Biocatalysis and Drug Metabolism 4. It has applications in the field of biocatalysis and drug metabolism, as seen in studies where microbial-based biocatalytic systems are used to produce mammalian metabolites of related compounds (Zmijewski, Gillespie, Jackson, Schmidt, Yi & Kulanthaivel, 2006).
Analytical and Medicinal Chemistry 5. In the realm of analytical chemistry, its derivatives are analyzed in cosmetic products using reversed-phase high performance liquid chromatography, demonstrating its relevance in analytical methodologies (Li, Kang & Wu, 2000).
- Its derivatives have also been studied for potential anti-tumor properties, indicating its significance in medicinal chemistry (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto & Sugano, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(2-methyl-7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8S/c1-4-25-20(22)13-5-7-14(8-6-13)27-19-12(2)26-17-11-15(28-29(3,23)24)9-10-16(17)18(19)21/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQPQYMEFQHEIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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